2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-3-2-6-12-8(13-14-6)7-10-4-1-5-11-7/h1,4-5H,2-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFJRIDHRKHNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The pyrimidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction times. Solvent selection and temperature control are also critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interaction with bacterial enzymes or cell membranes.
- Antiviral Properties : Research indicates that similar compounds can inhibit viral replication by targeting viral proteins, making them candidates for antiviral drug development.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate specific pathways involved .
Biological Research
In biological studies, 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is utilized to explore:
- Protein Interactions : The compound's ability to bind with various biological macromolecules allows researchers to study its effects on protein function and cellular processes.
- Molecular Docking Studies : Computational methods have been employed to predict how this compound interacts with target proteins, aiding in the design of more effective derivatives .
Industrial Applications
Beyond medicinal uses, this compound is also relevant in industrial settings:
- Material Science : Due to its stability and reactive nature, it can be used in the development of new materials with tailored properties for electronics or coatings.
- Chemical Synthesis : As a building block in organic synthesis, it serves as an intermediate for creating more complex chemical entities.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated various derivatives of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine for their antimicrobial efficacy. Results showed that certain modifications enhanced activity against resistant bacterial strains .
- Molecular Docking Analysis : A computational study highlighted the binding affinity of this compound towards specific enzymes involved in cancer metabolism. The results indicated promising interactions that could lead to the development of novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyridine-Substituted Oxadiazoles
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride (CAS: 1376393-91-7)
- 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS: 915924-57-1) Molecular Formula: C₉H₁₁N₅O Molecular Weight: 205.22 g/mol Key Differences: Pyridin-3-yl substitution may influence binding to aromatic π-systems in target proteins. No pharmacological data available .
Aryl-Substituted Oxadiazoles
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS: 1245569-30-5)
- Marketed as an industrial-grade chemical (ECHEMI) but lacks bioactivity reports .
Aliphatic-Substituted Oxadiazoles
Structure-Activity Relationship (SAR) Trends
- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms may enhance binding to enzymes like kinases compared to pyridine’s single nitrogen.
- Halogenated Aryl Groups : Chlorophenyl analogs (e.g., CAS: 1245569-30-5) show increased stability but may introduce toxicity risks .
- Heteroaromatic Substitutents : Furan or thiophene rings could modulate electron distribution and bioavailability .
Data Tables
Table 1. Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Target Compound (dihydrochloride) | 2839143-26-7 | C₈H₁₁Cl₂N₅O | 264.11 | Pyrimidin-2-yl |
| 2-[3-(Pyridin-4-yl)-oxadiazol-5-yl]ethanamine | 1376393-91-7 | C₉H₁₂Cl₂N₄O | 263.13 | Pyridin-4-yl |
| 2-[3-(4-Chlorophenyl)-oxadiazol-5-yl]ethanamine | 1245569-30-5 | C₁₀H₁₁Cl₂N₃O | 260.12 | 4-Chlorophenyl |
| 2-[3-(Furan-2-yl)-oxadiazol-5-yl]ethanamine | 1435804-70-8 | C₈H₁₀ClN₃O₂ | 215.64 | Furan-2-yl |
Biological Activity
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Molecular Formula: CHNO
Molecular Weight: 191.19 g/mol
CAS Number: 1153093-01-6
The compound contains a pyrimidine ring and an oxadiazole moiety, which are known for their roles in enhancing biological activity.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, a study demonstrated that certain oxadiazole derivatives showed IC values ranging from 9.8 to 44.9 nM against various cancer cell lines, outperforming standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (nM) |
|---|---|---|
| 16a | PANC-1 | 9.8 |
| 16b | SK-MEL-2 | 44.9 |
| SAHA | Various | 0.514–5.541 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies have shown that similar oxadiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.0039 mg/mL .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
The biological activity of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Targeting Carbonic Anhydrases : Selectivity for hCA IX and hCA II has been observed in related compounds, indicating a potential pathway for anticancer effects .
Case Studies
A notable case study involved the evaluation of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that modifications in the oxadiazole ring significantly affected potency and selectivity towards cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the oxadiazole and pyrimidine rings. For instance, the presence of alkyl chains or halogen substituents can enhance biological activity significantly:
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl Group on Pyrimidine | Increased potency |
| Alkyl Chain on Oxadiazole | Enhanced selectivity |
| Halogen Substituents | Variable impact on MIC |
Q & A
Q. What are the optimal synthetic routes for 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, and how can high purity (>95%) be achieved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
Cyclocondensation : Reacting a pyrimidine-2-carbonitrile derivative with hydroxylamine to form an amidoxime intermediate.
Ring Closure : Treating the amidoxime with a carboxylic acid derivative (e.g., ethyl chloroacetate) under reflux in ethanol or DMF to form the oxadiazole ring.
Amine Functionalization : Reducing or modifying the side chain to introduce the ethanamine group.
Purity Optimization :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | NH₂OH·HCl, EtOH, reflux, 12 h | 75% | 90% |
| Ring Closure | Ethyl chloroacetate, DMF, 100°C, 6 h | 68% | 88% |
| Final Purification | Ethanol/water recrystallization | - | >95% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the pyrimidinyl proton (δ ~8.8–9.2 ppm) and oxadiazole-linked CH₂ (δ ~3.5–4.0 ppm). The amine protons appear as broad singlets (δ ~1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 248.0934 for C₉H₁₀N₆O).
- FTIR : Key stretches include N-H (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values).
- X-ray Crystallography : Co-crystallize the compound with the target (e.g., CRBP1 in PDB ID 8GEM) to identify hydrogen bonding (e.g., oxadiazole N-O with Arg121) and π-stacking (pyrimidine with Tyr60) interactions .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding stability over 100 ns trajectories, focusing on ligand-protein residue distances (<3.5 Å for strong interactions) .
Q. Table 2: Example Crystallographic Data (PDB ID 8GEM)
| Parameter | Value |
|---|---|
| Resolution | 1.55 Å |
| R-factor | 0.18 |
| Ligand-Protein Interactions | 4 H-bonds, 2 π-stacking |
Q. What strategies can resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentration (1 mM for kinase assays).
- Orthogonal Validation : Cross-check results using SPR (binding affinity) and cellular assays (e.g., luciferase-based reporter gene assays).
- Meta-Analysis : Pool data from ≥5 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyrimidine ring with a 1,3,5-triazine group to improve resistance to CYP450 oxidation.
- Pro-drug Design : Introduce a tert-butyl carbamate group on the amine, which is cleaved in vivo by esterases.
- In Silico ADMET Prediction : Use SwissADME to predict logP (<3 for optimal permeability) and topological polar surface area (<90 Ų for blood-brain barrier penetration) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting results in kinase inhibition vs. antimicrobial assays)?
- Methodological Answer :
- Target Selectivity Profiling : Screen the compound against a panel of 50+ kinases or bacterial strains to identify off-target effects.
- Dose-Response Curves : Perform 8-point dilution assays (0.1–100 μM) to calculate precise EC₅₀ values.
- Mechanistic Studies : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells, focusing on pathway enrichment (e.g., MAPK for kinase activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
